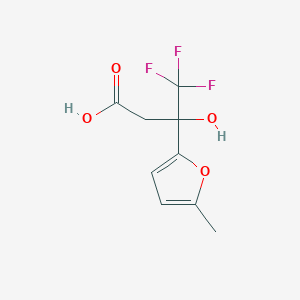
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanoic acid” is a chemical compound with the molecular formula C9H9F3O4 . It has a molecular weight of 238.16 . The compound appears as a white or clear colorless to pale yellow fused solid or liquid as melt .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F3O4/c1-5-2-3-6 (16-5)8 (15,4-7 (13)14)9 (10,11)12/h2-3,15H,4H2,1H3, (H,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.321±0.06 g/cm3 and a predicted boiling point of 291.0±40.0 °C .Mechanism of Action
The exact mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanoic acid is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are mediators of pain and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the development of oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanoic acid in lab experiments is its high potency and selectivity. This compound has been shown to be highly effective at inhibiting COX-2 activity, with minimal effects on COX-1, which is important for maintaining the integrity of the gastrointestinal tract. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanoic acid research. One area of interest is in the development of new drugs based on this compound. Researchers are exploring the use of this compound and its derivatives in the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Another potential direction is in the study of this compound's effects on the immune system. This compound has been shown to modulate the activity of immune cells such as macrophages and T cells, which could have implications for the treatment of autoimmune disorders. Finally, researchers are also exploring the use of this compound in the development of new imaging agents for use in diagnostic imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
In conclusion, this compound is a synthetic compound with a wide range of potential applications in scientific research. Its high potency and selectivity make it a promising candidate for the development of new drugs, while its effects on the immune system and potential use as an imaging agent open up new avenues for research.
Synthesis Methods
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanoic acid can be synthesized through a multi-step process that involves the reaction of 5-methylfurfural with trifluoroacetic anhydride to form the intermediate 4,4,4-trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butan-2-one. This intermediate is then treated with a strong base to yield this compound.
Scientific Research Applications
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanoic acid has been found to have potential applications in various scientific research fields. One of the main areas of interest is in the development of new drugs. This compound has been shown to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of pain and inflammation-related disorders such as arthritis.
Safety and Hazards
For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for "4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanoic acid" . The MSDS provides detailed information on the compound’s potential hazards, safe handling procedures, and emergency response measures.
properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O4/c1-5-2-3-6(16-5)8(15,4-7(13)14)9(10,11)12/h2-3,15H,4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOTUWXOFROWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC(=O)O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


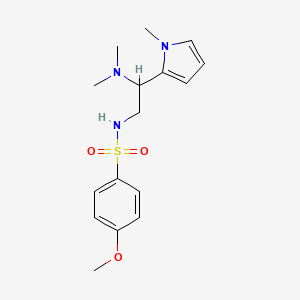
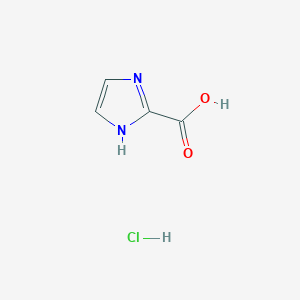
![1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2677333.png)
![8-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2677337.png)
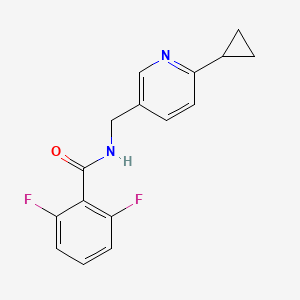

![(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2677340.png)
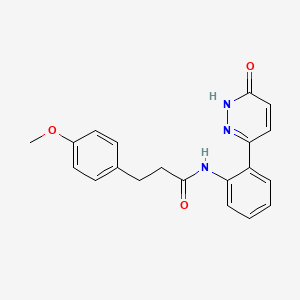
![Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2677346.png)
![methyl 2-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2677347.png)

![4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2677349.png)
![2-[(1E,3E)-4-Phenylbuta-1,3-dienyl]-1H-pyrrole](/img/structure/B2677350.png)